![molecular formula C19H25NO2 B5880140 N-2-adamantyl-2-(2-methylphenoxy)acetamide](/img/structure/B5880140.png)
N-2-adamantyl-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-2-adamantyl-2-(2-methylphenoxy)acetamide” is a compound that has been synthesized and studied for its potential pharmacological activity . It belongs to a class of compounds known as adamantyl derivatives . These compounds are designed and synthesized by modifying the amino group of amantadine .
Synthesis Analysis
The synthesis of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride and nickel—aluminum alloy . In both cases, the double bond and nitrile group are simultaneously reduced . The presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process .
Molecular Structure Analysis
The molecular structure of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” is confirmed by mass spectra (MS) and 1H NMR spectra . The compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” include the reduction of unsaturated nitriles containing the 2-adamantyl fragment . This process is significantly retarded by the presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” are not provided in the search results. However, the compound’s molecular weight and formula can be inferred from its structure .
Mechanism of Action
The mechanism of action of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” is not explicitly mentioned in the search results. However, similar adamantyl derivatives have been shown to exhibit various types of pharmacological activity . For example, some adamantyl derivatives demonstrate a high inhibition level of 11β-HSD1 in liver and a moderate level in fatty cells and in brain cells after binding for 16 hours .
Future Directions
The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane, such as “N-2-adamantyl-2-(2-methylphenoxy)acetamide”, is considered an urgent task . This is due to their potential pharmacological activity and their use as intermediates in the synthesis of polymers with enhanced service characteristics .
properties
IUPAC Name |
N-(2-adamantyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-4-2-3-5-17(12)22-11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQUHWJWYAWQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.